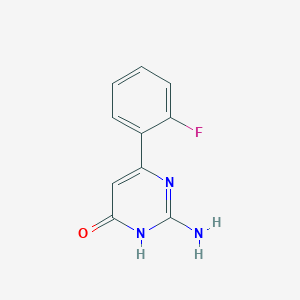

2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FN3O |

|---|---|

Molecular Weight |

205.19 g/mol |

IUPAC Name |

2-amino-4-(2-fluorophenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H8FN3O/c11-7-4-2-1-3-6(7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15) |

InChI Key |

GMOXLSGIECEOFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)NC(=N2)N)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local chemical environments of individual atoms within a molecule. For 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are essential for a complete structural assignment. Due to the tautomeric nature of the pyrimidin-4-ol ring, the compound can exist in equilibrium between the -ol and -one forms. The spectroscopic data presented would reflect the predominant tautomer in the given solvent.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, the expected proton signals are for the amino group (-NH₂), the pyrimidine (B1678525) ring proton, the protons of the 2-fluorophenyl group, and the hydroxyl (-OH) or amide (-NH) proton, depending on the tautomeric form.

The protons of the amino group typically appear as a broad singlet. The chemical shift of the pyrimidine C5-H is influenced by the surrounding substituents and generally appears as a singlet. The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine C5-H | 6.0 - 6.5 | s | - |

| Amino (-NH₂) | 5.0 - 7.0 | br s | - |

| Phenyl H-3' | 7.8 - 8.0 | m | |

| Phenyl H-4' | 7.2 - 7.4 | m | |

| Phenyl H-5' | 7.1 - 7.3 | m | |

| Phenyl H-6' | 7.5 - 7.7 | m |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and concentration.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum for 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol will show distinct signals for the pyrimidine ring carbons and the 2-fluorophenyl ring carbons. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), and other nearby carbons will show smaller couplings (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C2 (-NH₂) | 160 - 165 |

| Pyrimidine C4 (-OH) | 165 - 170 |

| Pyrimidine C5 | 95 - 105 |

| Pyrimidine C6 | 155 - 160 |

| Phenyl C1' | 120 - 125 (d, JCF ≈ 10-15 Hz) |

| Phenyl C2' (-F) | 158 - 162 (d, JCF ≈ 240-250 Hz) |

| Phenyl C3' | 115 - 120 (d, JCF ≈ 20-25 Hz) |

| Phenyl C4' | 130 - 135 |

| Phenyl C5' | 124 - 128 |

Note: Predicted values are based on analogous structures. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR for Fluorine Chemical Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of its electronic environment. The signal will be split by the neighboring protons (H-3' and H-6'), resulting in a multiplet. This technique is particularly useful for confirming the presence and position of the fluorine substituent. The chemical shift is typically reported relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For the title compound, COSY would be instrumental in tracing the connectivity of the protons within the 2-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for connecting the 2-fluorophenyl ring to the pyrimidine ring. For instance, correlations between the pyrimidine C5-H and the pyrimidine C4 and C6 carbons, as well as correlations from the phenyl protons to the pyrimidine C6, would confirm the connectivity between the two ring systems.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, the expected molecular formula is C₁₀H₈FN₃O.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 218.0724 |

The experimentally determined exact mass should be in close agreement with the calculated value (typically within 5 ppm), which confirms the elemental composition of the synthesized compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly with soft ionization techniques followed by tandem mass spectrometry (MS/MS), is a powerful tool for confirming the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns. For 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, high-resolution mass spectrometry (HRMS) would first confirm its elemental composition. The subsequent fragmentation in an MS/MS experiment would be expected to proceed through several predictable pathways, offering definitive structural confirmation.

Key expected fragmentation patterns include:

Loss of the fluorophenyl group: A significant fragmentation pathway would likely be the cleavage of the C-C bond between the pyrimidine ring and the 2-fluorophenyl group. This would result in a fragment ion corresponding to the 2-aminopyrimidin-4-ol moiety and a radical cation of the 2-fluorophenyl group.

Fragmentation of the pyrimidine ring: The pyrimidine ring itself can undergo characteristic cleavages. This can include a retro-Diels-Alder type reaction, leading to the loss of small neutral molecules like HCN or cyanamide.

Loss of small molecules from functional groups: The amino and hydroxyl groups can also participate in fragmentation, for instance, through the loss of ammonia (B1221849) (NH₃) or water (H₂O), respectively, although these are often less favorable than the primary cleavages of the larger substituents.

The analysis of the m/z values of the resulting fragment ions would allow for the piecing together of the molecular structure, confirming the connectivity of the amino, 2-fluorophenyl, and hydroxyl groups to the pyrimidine ring.

Table 1: Predicted Mass Spectrometry Fragmentation for 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol

| Precursor Ion (M+H)⁺ | Predicted Fragment Ion | Neutral Loss |

| [C₁₀H₉FN₃O]⁺ | [C₄H₅N₃O]⁺ | C₆H₄F |

| [C₁₀H₉FN₃O]⁺ | [C₆H₅F]⁺ | C₄H₄N₃O |

| [C₁₀H₉FN₃O]⁺ | [C₁₀H₇FN₂O]⁺ | NH₂ |

Note: This table is predictive and based on the fragmentation of structurally similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational spectrum of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol is expected to exhibit characteristic bands corresponding to its constituent functional groups. Based on studies of similar pyrimidine derivatives, the following vibrational modes can be anticipated ijera.comijirset.comresearchgate.net:

Amino (NH₂) Group Vibrations: The amino group will give rise to several distinct vibrations. The asymmetric and symmetric N-H stretching vibrations are expected in the region of 3400-3200 cm⁻¹. The N-H scissoring (bending) vibration typically appears around 1650-1600 cm⁻¹.

Hydroxyl (O-H) Group Vibrations: The O-H stretching vibration is highly dependent on hydrogen bonding. In the solid state, a broad band is expected in the 3200-2800 cm⁻¹ region due to intermolecular hydrogen bonding. The O-H in-plane bending vibration is typically found in the 1400-1300 cm⁻¹ range.

Pyrimidine Ring Vibrations: The pyrimidine ring will have a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in the Raman spectrum, would appear at lower wavenumbers.

C-F Stretch: The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| Scissoring (Bend) | 1650 - 1600 | |

| Hydroxyl (-OH) | Stretching (H-bonded) | 3200 - 2800 (broad) |

| In-plane Bend | 1400 - 1300 | |

| Pyrimidine Ring | C=N, C=C Stretches | 1600 - 1400 |

| Ring Breathing | Lower wavenumbers | |

| Fluorophenyl | C-F Stretch | 1250 - 1000 |

Note: These are approximate ranges and can be influenced by the specific chemical environment and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.

An SC-XRD analysis of a suitable single crystal of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol would provide the absolute molecular structure, including bond lengths, bond angles, and torsion angles. This would confirm the tautomeric form of the pyrimidin-4-ol ring and the conformation of the 2-fluorophenyl group relative to the pyrimidine ring. The planarity of the pyrimidine ring and the dihedral angle of the fluorophenyl ring would be precisely determined.

In the solid state, molecules of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol are expected to be held together by a network of intermolecular interactions. Given the presence of amino and hydroxyl groups, extensive hydrogen bonding is anticipated. The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors mdpi.comnih.gov. This would likely lead to the formation of hydrogen-bonded dimers or more extended chains and sheets within the crystal lattice nih.gov.

Additionally, π-π stacking interactions between the aromatic pyrimidine and fluorophenyl rings of adjacent molecules are likely to play a significant role in the crystal packing uj.edu.pl. The geometry of these stacking interactions (e.g., face-to-face, offset) would be determined from the crystal structure.

Computational Chemistry Approaches to 2 Amino 6 2 Fluorophenyl Pyrimidin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the fundamental properties of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, providing a theoretical framework for understanding its behavior.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, this is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to be effective for organic molecules. mdpi.comresearchgate.net The optimization process seeks the minimum energy conformation of the molecule.

The resulting optimized structure would likely show a high degree of planarity in the pyrimidin-4-ol ring system. The 2-fluorophenyl group, however, would be expected to be twisted out of the plane of the pyrimidine (B1678525) ring to minimize steric hindrance. The key structural parameters, such as bond lengths, bond angles, and dihedral angles, obtained from this optimization provide a detailed picture of the molecule's geometry. For example, the C-N and C-C bond lengths within the pyrimidine ring would be expected to have values intermediate between single and double bonds, indicative of aromatic character.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. youtube.comwikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

For 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, which are the most likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyrimidine ring and the 2-fluorophenyl moiety, indicating these as the regions susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| Energy Gap (ΔE) | 4.50 |

Note: These are representative values based on DFT calculations for similar heterocyclic compounds and are intended for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the interactions between orbitals within a molecule. wisc.eduwisc.edu It provides a chemical picture that is closer to the classical Lewis structure representation of bonding.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netembrapa.br It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). thaiscience.info In an MEP map, regions of negative electrostatic potential are typically colored red, indicating an excess of electron density and a propensity to attract electrophiles. Conversely, regions of positive electrostatic potential are colored blue, indicating a deficiency of electron density and a tendency to attract nucleophiles.

For 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, the MEP map would be expected to show the most negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, as these are the most electronegative atoms with lone pairs of electrons. These sites are therefore the most likely to be involved in hydrogen bonding and to be attacked by electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue regions), making them susceptible to interaction with nucleophiles.

DFT calculations can also be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. mdpi.com These theoretical predictions can be compared with experimental data to confirm the structure of the molecule.

The predicted ¹H and ¹³C NMR chemical shifts are calculated based on the magnetic shielding of the nuclei in the optimized geometry of the molecule. The vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic positions. These calculations can help in the assignment of the peaks in the experimental spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | 6.5 - 7.5 | - |

| Phenyl-H | 7.0 - 8.0 | - |

| NH₂-H | 5.0 - 6.0 | - |

| OH-H | 9.0 - 10.0 | - |

| Pyrimidine-C | - | 150 - 170 |

| Phenyl-C | - | 115 - 165 |

| C-F | - | 155 - 165 (JC-F coupling) |

Note: These are representative chemical shift ranges based on DFT calculations for similar compounds and are for illustrative purposes.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.orgsemanticscholar.org In the context of drug discovery, molecular docking is used to predict how a small molecule, such as 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, might bind to the active site of a target protein.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations and scoring the resulting poses based on their binding affinity. This allows for the identification of the most likely binding mode and the key interactions that stabilize the complex.

Given that many pyrimidine derivatives exhibit activity as kinase inhibitors, a hypothetical docking study could be performed with a kinase such as Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov The docking results for 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol would likely show that the molecule forms several key interactions within the active site. The amino group and the pyrimidine nitrogen atoms are prime candidates for forming hydrogen bonds with amino acid residues in the binding pocket. The 2-fluorophenyl group could engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Table 3: Hypothetical Molecular Docking Results for 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol with a Kinase Active Site

| Parameter | Predicted Value/Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Donors | Amino group (NH₂), Hydroxyl group (OH) |

| Hydrogen Bond Acceptors | Pyrimidine ring nitrogens, Hydroxyl oxygen |

| Key Interacting Residues | Aspartic Acid, Glutamic Acid, Lysine, Phenylalanine |

| Type of Interactions | Hydrogen bonding, π-π stacking, hydrophobic interactions |

Note: These are hypothetical results for illustrative purposes, based on docking studies of similar pyrimidine-based inhibitors.

Ligand-Target Binding Prediction and Scoring

Predicting the binding affinity between a small molecule (ligand) and a biological target, typically a protein, is a cornerstone of computational drug design. nih.govmdpi.com This process often involves molecular docking, where the ligand is placed into the binding site of the receptor in various possible orientations and conformations. Scoring functions are then employed to estimate the binding free energy and rank the different poses.

In studies of related aminopyrimidine derivatives, such as those targeting Fibroblast Growth Factor Receptor 4 (FGFR4), scoring functions like the LF Rank score are used to identify the most likely binding pose. nih.gov Another metric, the LF VSscore, is used to rank different compounds in a virtual screening context, helping to prioritize molecules with higher predicted affinity. nih.gov For a compound like 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, these scoring functions would evaluate factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and the desolvation penalty to predict its binding strength to a given target. Machine learning-based scoring functions, which can capture complex, non-linear relationships between a complex's physicochemical properties and its binding affinity, represent a more advanced approach that is gaining popularity. nih.gov

Analysis of Interaction Modes with Biological Receptors

Beyond predicting binding affinity, computational methods provide detailed insights into how a ligand interacts with its biological receptor. Molecular docking studies on analogous aminopyrimidine compounds have revealed critical interactions that determine their inhibitory activity. For instance, in the context of FGFR4 inhibitors, hydrogen bonds between the aminopyrimidine core and key amino acid residues in the protein's hinge region, such as Ala553, were found to be crucial for binding. nih.gov

For 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, a similar analysis would be performed. The amino group (-NH2) and the hydroxyl group (-OH) on the pyrimidinol ring are prime candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or threonine within a kinase hinge region or other receptor binding sites. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors. Furthermore, the 2-fluorophenyl moiety could engage in π–π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. rsc.org The fluorine atom itself can form specific halogen bonds or other electrostatic interactions that contribute to binding affinity and selectivity. nih.gov

| Functional Group of Ligand | Potential Interaction Type | Likely Interacting Protein Residues |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, His, Ser, Thr |

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr, Main-chain N-H |

| Fluorophenyl Ring | π-π Stacking / Hydrophobic Interaction | Phe, Tyr, Trp, Leu, Val |

| Fluorine Atom | Halogen Bond / Electrostatic Interaction | Main-chain C=O, Ser, Thr |

Virtual Screening and Lead Optimization through Docking

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comresearchgate.net Docking-based virtual screening would involve computationally testing thousands or millions of compounds against a target protein structure to filter and prioritize candidates for experimental testing.

Docking is also instrumental in lead optimization, where an initial "hit" compound is chemically modified to improve its properties. Studies on related aminopyrimidine inhibitors of FGFR4 demonstrate this process effectively. Researchers introduced methyl groups onto the pyrimidine ring and found it was detrimental to activity due to steric clashes. nih.gov They also compared fluorine and chlorine substituents on the phenyl ring, noting that the smaller size of fluorine resulted in a more suitable conformation for strong binding with FGFR4, whereas the larger chlorine atom abolished inhibitory activity. nih.gov This same strategy could be applied to 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol. Derivatives could be designed by modifying the fluorophenyl ring with different substituents or altering the pyrimidinol core, followed by docking calculations to predict how these changes would affect binding affinity and selectivity, thereby guiding synthetic efforts toward more potent and optimized compounds.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability and conformational dynamics of ligand-protein complexes. rsc.orgmdpi.com

Conformational Analysis and Dynamics in Solution or Complex

MD simulations can be used to explore the conformational landscape of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol both in an unbound state (in solution) and when bound to a receptor. In solution, the simulation would reveal the preferred rotational positions (dihedral angles) of the bond linking the pyrimidinol and fluorophenyl rings, providing insight into the molecule's inherent flexibility and its most stable conformations. When in a complex with a protein, MD simulations can show how the ligand's conformation adapts to the binding pocket and whether it can transition between different binding modes. This is crucial as the flexibility of both the ligand and the protein can significantly impact the binding event.

Stability of Ligand-Protein Complexes

A key application of MD simulations is to validate the binding poses predicted by molecular docking and assess the stability of the ligand-protein complex. rsc.org In studies of other 2-aminopyrimidine (B69317) derivatives, MD simulations were performed on the docked complexes to confirm their stability over time. rsc.org For a complex of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol with a target protein, a simulation would be run for several nanoseconds or longer. The stability would be assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand's atomic positions. A low and stable RMSD value over the course of the simulation indicates that the ligand remains securely in the binding pocket, confirming a stable interaction. Conversely, a large and fluctuating RMSD might suggest an unstable binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. mdpi.comresearchgate.net

A QSAR model for derivatives of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol would begin by calculating a set of molecular descriptors for each compound in a series with known biological activity (e.g., IC50 values). These descriptors quantify various aspects of the molecule's physicochemical properties. Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), a mathematical equation is derived that best correlates the descriptors with the observed activity. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used, which analyze the steric and electrostatic fields around the molecules to build a predictive model. nih.gov Such models are valuable for predicting the potency of novel derivatives and for providing insights into the structural features that are most important for activity, thereby guiding the design of more effective compounds. nih.govpreprints.org

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Topological (2D) | Molecular Weight, Zagreb Index, Kier & Hall Connectivity Indices | Atomic composition, size, and branching of the molecule. |

| Physicochemical (2D) | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) | Solubility, membrane permeability, and polar characteristics. |

| Electronic (3D) | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, reactivity, and electrostatic interaction potential. |

| Steric/Conformational (3D) | Molecular Volume, Surface Area, Radius of Gyration | The three-dimensional shape and size of the molecule. |

Development of Predictive Models based on Molecular Descriptors

While specific quantitative structure-activity relationship (QSAR) models exclusively for 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol are not extensively documented in publicly available literature, the development of predictive models based on molecular descriptors is a well-established computational strategy for classes of compounds including aminopyrimidine derivatives. These models are crucial in medicinal chemistry for predicting the biological activity of novel compounds and for guiding the synthesis of more potent analogues. The general approach involves calculating a variety of molecular descriptors and then using statistical methods to build a mathematical model that correlates these descriptors with biological activity.

Research on related aminopyrimidine derivatives has demonstrated the utility of this approach. For instance, QSAR studies on a series of aminopyrimidine-based compounds have successfully identified key molecular features that govern their therapeutic activities. These studies often employ a range of descriptors to capture different aspects of the molecular structure.

Key Classes of Molecular Descriptors in Predictive Models:

Topological Descriptors: These are 2D descriptors that describe the connectivity of atoms in a molecule. Examples include the Wiener index and Randić's connectivity index, which have been used in modeling the activity of JNK inhibitors with a 4-anilinopyrimidine core. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of a molecule. Important examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. nih.gov These have been shown to influence the biological activity of various kinase inhibitors.

Physicochemical Descriptors: These descriptors relate to the physicochemical properties of the molecule, such as lipophilicity (LogP) and molar refractivity. They are crucial for understanding the pharmacokinetic and pharmacodynamic behavior of drug candidates.

Building the Predictive Models:

The development of a predictive QSAR model typically involves multiple linear regression (MLR) or partial least squares (PLS) analysis to establish a relationship between the calculated descriptors and the observed biological activity. imist.maresearchgate.net For a hypothetical model for 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol and its analogues, the process would involve synthesizing a series of related compounds, evaluating their biological activity, calculating a wide array of molecular descriptors, and then applying statistical methods to derive a predictive equation.

For example, a QSAR analysis on aminopyrimidine derivatives as Mycobacterium tuberculosis protein kinase B inhibitors resulted in a statistically significant model with a high correlation coefficient (R² = 0.973), indicating a strong relationship between the selected descriptors and the inhibitory activity. researchgate.net

Illustrative Data for Predictive Modeling of Aminopyrimidine Derivatives:

The following table showcases a hypothetical set of molecular descriptors and their correlation with the biological activity of a series of aminopyrimidine derivatives, illustrating the type of data used in developing predictive models.

| Compound | Biological Activity (IC50, µM) | LogP | HOMO Energy (eV) | Dipole Moment (Debye) |

| Derivative 1 | 0.5 | 2.1 | -6.5 | 3.2 |

| Derivative 2 | 1.2 | 2.5 | -6.8 | 3.8 |

| Derivative 3 | 0.8 | 2.3 | -6.6 | 3.5 |

| Derivative 4 | 2.5 | 3.0 | -7.1 | 4.1 |

| Derivative 5 | 0.3 | 1.9 | -6.3 | 3.0 |

The statistical output of such an analysis provides insights into the significance of the model and the contribution of each descriptor. A typical output is summarized in the table below.

| Statistical Parameter | Value | Description |

| R² | 0.95 | Coefficient of determination, indicating the goodness of fit. |

| Q² | 0.85 | Cross-validated R², indicating the predictive ability of the model. |

| F-test value | 45.6 | Fischer's test value, indicating the statistical significance of the model. |

| Standard Error | 0.15 | The standard deviation of the residuals. |

Structure Activity Relationship Sar Investigations of 2 Amino 6 2 Fluorophenyl Pyrimidin 4 Ol Analogues

Impact of Substituents on Pyrimidine (B1678525) Ring Activity

The core pyrimidine ring of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol features three key substituents whose interactions with biological targets are critical for activity. These are the amino group at position 2, the hydroxyl group at position 4, and the 2-fluorophenyl group at position 6.

Role of the Amino Group at Position 2

The 2-amino group is a fundamental feature for the biological activity of many pyrimidine-based kinase inhibitors. It frequently acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding site. This interaction mimics the hydrogen bonding pattern of the adenine (B156593) base of ATP.

Research on various 2-aminopyrimidine (B69317) scaffolds has consistently demonstrated that the presence of this primary amino group is essential for potent inhibitory activity. Modification or replacement of this group often leads to a significant loss of potency. For instance, N-alkylation or replacement with non-hydrogen-bonding groups typically diminishes the inhibitory effect, highlighting the importance of the N-H protons in forming stable complexes with the target protein. In many kinase inhibitor series, the 2-amino group forms one or two hydrogen bonds with backbone carbonyl groups in the hinge region of the kinase.

Table 1: Illustrative SAR of Substitutions at Position 2 Data is representative of general trends observed in 2-aminopyrimidine kinase inhibitors.

| Compound ID | R at Position 2 | Relative Potency | Rationale |

|---|---|---|---|

| 1a | -NH₂ | ++++ | Forms critical hydrogen bonds with the kinase hinge region. |

| 1b | -NHCH₃ | ++ | Mono-alkylation can be tolerated but may reduce binding affinity due to steric hindrance or loss of one H-bond donor. |

| 1c | -N(CH₃)₂ | + | Di-alkylation removes hydrogen bond donors, leading to a significant drop in activity. |

| 1d | -H | - | Removal of the amino group eliminates the key hinge-binding interaction. |

Significance of the Hydroxyl Group at Position 4

The hydroxyl group at the C4 position of the pyrimidine ring exists in tautomeric equilibrium with its keto form, 2-amino-6-(2-fluorophenyl)pyrimidin-4(3H)-one. In the solid state and in physiological solutions, the keto (pyrimidinone) form is often predominant. This functionality is critical as it can act as both a hydrogen bond donor (via the N-H at position 3) and a hydrogen bond acceptor (via the carbonyl oxygen).

Influence of Substitutions at Position 6 (e.g., Fluorophenyl Moiety)

Substituents at the C4 and C6 positions of the pyrimidine ring typically project into the solvent-exposed region or deeper into a hydrophobic pocket of the kinase active site. An aryl group at the C6 position, such as the 2-fluorophenyl moiety, plays a significant role in defining the compound's potency and selectivity profile.

The phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues within the active site. The nature of the substituent on this phenyl ring (in this case, fluorine) further modulates these interactions. The introduction of an aryl group at this position is a common strategy to enhance binding affinity. The specific orientation and substitution of this ring are critical, as they dictate how well the molecule fits into the binding pocket and can be exploited to achieve selectivity for a particular kinase. For instance, compounds with bulky aryl groups at this position may be potent inhibitors of kinases with larger binding sites.

Effects of Modifications on the Fluorophenyl Group

The 2-fluorophenyl group at position 6 is not merely a bulky substituent; its electronic properties and the specific position of the fluorine atom are key determinants of biological activity.

Positional Isomerism of Fluorine (ortho, meta, para)

The position of the fluorine atom on the phenyl ring can have a profound impact on the molecule's conformation and electronic distribution, thereby affecting its interaction with the target protein.

Ortho-substitution: The fluorine atom at the ortho position, as in the parent compound, can induce a twist in the dihedral angle between the pyrimidine and phenyl rings. This conformational constraint can be beneficial, forcing the molecule into a bioactive conformation that fits optimally into the binding site. In some kinase inhibitor series, ortho-substituents have been shown to be critical for achieving high potency and for inducing a specific (e.g., DFG-out) conformation of the kinase.

Meta- and Para-substitution: Moving the fluorine to the meta or para position would alter the electronic profile and the steric interactions of the phenyl ring. A para-fluoro substituent, for example, might extend into a different region of the binding pocket and could form different interactions, potentially altering the potency and selectivity profile of the compound. Comparative studies on analogous series often show that one positional isomer is significantly more active than the others, underscoring the precise structural requirements for optimal binding.

Table 2: Illustrative SAR of Fluorine Positional Isomers on the Phenyl Ring Data is hypothetical, based on common trends in kinase inhibitors, and represents relative inhibitory activity against a target kinase.

| Compound ID | Phenyl Substituent at C6 | Relative IC₅₀ (nM) | Rationale |

|---|---|---|---|

| 2a | 2-Fluorophenyl | 15 | The ortho position may enforce a favorable conformation for binding. |

| 2b | 3-Fluorophenyl | 85 | Meta substitution alters electronic effects and steric profile, potentially leading to weaker interactions. |

| 2c | 4-Fluorophenyl | 50 | Para substitution places the fluorine in a different region of the binding pocket, which may be less optimal. |

| 2d | Phenyl | 200 | Lack of fluorine removes potentially favorable electronic or steric interactions. |

Introduction of Additional Substituents on the Phenyl Ring

Further decorating the fluorophenyl ring with additional substituents is a common strategy in medicinal chemistry to optimize lead compounds. The goal is to enhance potency, improve selectivity, and modulate physicochemical properties.

Table 3: Illustrative SAR of Additional Substituents on the Phenyl Ring Activity data is representative and illustrates general principles of SAR for kinase inhibitors.

| Compound ID | Phenyl Substituent at C6 | Relative IC₅₀ (nM) | Rationale |

|---|---|---|---|

| 3a | 2-Fluorophenyl | 15 | Parent compound with favorable ortho-fluoro substitution. |

| 3b | 2,4-Difluorophenyl | 10 | A second fluorine atom may enhance binding through additional interactions. |

| 3c | 2-Fluoro-4-chlorophenyl | 8 | The larger chlorine atom might occupy a hydrophobic pocket more effectively. |

| 3d | 2-Fluoro-4-methoxyphenyl | 120 | The bulkier and electron-donating methoxy (B1213986) group may be sterically or electronically disfavored. |

| 3e | 2-Fluoro-4-aminophenyl | 250 | A polar amino group might introduce unfavorable interactions in a hydrophobic pocket. |

Stereochemical Considerations and Their Influence on Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can profoundly impact its interaction with biological targets, which are themselves chiral entities. In the context of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol analogues, the introduction of chiral centers can lead to the existence of stereoisomers—enantiomers and diastereomers—which may exhibit significantly different pharmacological profiles.

While specific studies on the stereoisomers of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol itself are not extensively detailed in publicly available literature, the principles of stereoselectivity are well-established for related 2-aminopyrimidine derivatives. For instance, the introduction of a chiral substituent at various positions on the pyrimidine core or the aryl ring can lead to enantiomers with distinct binding affinities and potencies.

One key aspect of stereochemical influence lies in the precise orientation of functional groups required for optimal interaction with a target protein's binding site. A specific enantiomer may position a crucial hydrogen bond donor or acceptor group in a favorable orientation for binding, while its mirror image, the other enantiomer, may not. This can result in one enantiomer being highly active while the other is significantly less active or even inactive.

The synthesis of single enantiomers, often achieved through asymmetric synthesis or chiral resolution, is therefore a critical step in SAR studies. By evaluating the biological activity of individual stereoisomers, researchers can gain a deeper understanding of the chiral recognition events at the molecular level. This knowledge is invaluable for optimizing the lead compound to enhance its therapeutic efficacy and reduce potential off-target effects that might be associated with the less active isomer.

Computational Chemistry-Guided SAR Elucidation

In recent years, computational chemistry has emerged as a powerful tool to complement and guide experimental SAR investigations. A variety of computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, are employed to predict and rationalize the biological activities of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For analogues of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, docking studies can help visualize the binding mode within the active site of a specific enzyme or receptor. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For example, the 2-amino group and the 4-hydroxyl group of the pyrimidine core are potential hydrogen bond donors and acceptors, and their orientation relative to the 6-(2-fluorophenyl) group can be crucial for activity. Docking studies can predict how modifications to the phenyl ring or other parts of the molecule will affect these interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of analogues with known activities, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate models that highlight the steric and electronic properties that are important for activity. These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can assess the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. For 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol analogues, MD simulations can help to understand the flexibility of the molecule within the binding pocket and the role of solvent molecules in mediating interactions. This dynamic perspective provides a more realistic picture of the binding event than static docking poses alone.

Biological Activity Profiles and Mechanistic Insights in Vitro Focus

In Vitro Antimicrobial Research

Derivatives of 2-aminopyrimidine (B69317) have been investigated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

The 2-aminopyrimidine core is a constituent of molecules designed to combat bacterial growth and biofilm formation. nih.gov Studies on various 2-aminopyrimidine derivatives have demonstrated their potential anti-biofilm properties, for instance, against methicillin-resistant S. aureus (MRSA). nih.gov Furthermore, novel series of 2-amino-4-aryl-6-pyridopyrimidines have shown high anti-proliferative and anti-microbial activities. nih.gov While these studies highlight the potential of the broader chemical class, specific data on the antibacterial activity of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol against common bacterial strains is not extensively detailed in the available literature.

Research into 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds has revealed promising fungicidal activity, particularly against Botrytis cinerea, a significant plant pathogen. nih.govmdpi.com Notably, these studies have indicated that the presence of a fluorine atom at the ortho-position of the benzene (B151609) ring, as is the case in 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, could be important for maintaining antifungal activity. nih.gov The mechanism of action for these compounds appears to differ from that of existing anilinopyrimidine fungicides like cyprodinil, suggesting a potential new approach to managing fungal resistance. nih.govmdpi.com

The search for new antitubercular agents has led to the investigation of novel molecular targets and chemical scaffolds, including pyrimidine (B1678525) derivatives.

NDH-2 Inhibition: Type II NADH dehydrogenase (NDH-2) is a crucial respiratory enzyme in Mycobacterium tuberculosis (Mtb) that lacks a human homolog, making it an attractive drug target. nih.govacs.org High-throughput screening has identified quinolinyl pyrimidines as a promising class of NDH-2 inhibitors, demonstrating that the pyrimidine scaffold can be incorporated into potent anti-TB agents. nih.gov These compounds have shown good enzyme inhibition which translated into cellular activity against Mtb. nih.gov

UDP-galactopyranose mutase (UGM) Inhibition: UGM is an essential flavoenzyme required for the biosynthesis of the mycobacterial cell wall. nih.gov It catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose, a precursor for galactofuranose residues found in the cell walls of various pathogens but not in humans. nih.govwikipedia.org This absence in mammals makes UGM a specific and appealing target for developing new antimicrobials. nih.gov An in situ screening assay has been developed to discover novel UGM inhibitors, providing a pathway for identifying new anti-mycobacterial agents. rsc.org

While the pyrimidine framework is present in inhibitors of these targets, direct experimental data on the inhibitory activity of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol against NDH-2 or UGM has not been specifically reported.

In Vitro Anticancer and Antiproliferative Research

The aminopyrimidine structure is a key component in many kinase inhibitors and has been explored for its anticancer potential.

Analogues of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol have demonstrated significant antiproliferative activity against various human cancer cell lines. In particular, aminodimethylpyrimidinol derivatives have been synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC). nih.govresearchgate.net These compounds have shown potent activity against HCC cell lines known to overexpress the FGF19/FGFR4 signaling pathway, such as Hep3B and Huh7. nih.govnih.gov For example, a novel aminodimethylpyrimidinol derivative, compound 6O, exhibited strong anti-proliferative activity against the Hep3B cell line. nih.govtandfonline.com Other studies on related 2-aminopyrimidine structures have shown activity against lung (A549) and breast (MCF-7) cancer cell lines. nih.gov

| Compound Analogue | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 6O | Hep3B | Hepatocellular Carcinoma | 4.5 | nih.gov |

| Compound 6A | Hep3B | Hepatocellular Carcinoma | 25.2 | nih.gov |

The anticancer effects of aminopyrimidine derivatives are often linked to their ability to inhibit specific protein kinases involved in cancer cell signaling.

FGFR4 Inhibition: The FGF19/FGFR4 signaling axis is a known oncogenic driver in a subset of HCC cases. nih.gov Novel aminopyrimidinol derivatives have been designed as potent and selective FGFR4 kinase inhibitors. nih.gov Molecular docking studies suggest that the smaller size of a fluorine atom on the phenyl ring provides a suitable conformation for strong binding interactions with FGFR4. nih.govsemanticscholar.org A specific derivative, compound 6O, not only showed potent FGFR4 inhibition but also excellent selectivity over other FGFR subtypes (FGFR1-3). nih.govtandfonline.com

| Compound Analogue | Kinase Target | % Inhibition (@ 0.01 µM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Compound 6O | FGFR4 | Data not specified as % | Excellent selectivity over FGFR1-3 | nih.gov |

| Compound 6A | FGFR4 | Data not specified as % | Marginal selectivity over FGFR1-3 | nih.gov |

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is critical for cell growth and survival, and its dysregulation is common in many cancers. nih.gov The pyrimidine scaffold is a common feature in many PI3K inhibitors. researchgate.net While several PI3K inhibitors containing pyrimidine or fused pyrimidine rings have been developed, specific inhibitory data for 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol against PI3K isoforms is not available in the reviewed literature. nih.govnih.gov

EGFR-TK Inhibition: The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) is another important target in cancer therapy. While various heterocyclic compounds have been developed as EGFR-TK inhibitors, there is no specific information in the provided search results detailing the activity of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol against this kinase.

Investigation of Signaling Pathway Modulation (e.g., BMP2/SMAD1 Pathway)

The Bone Morphogenetic Protein 2 (BMP2) signaling cascade, which primarily utilizes SMAD1, SMAD5, and SMAD8 proteins, is crucial for processes like osteogenesis and embryonic development. This pathway is initiated when BMP2 binds to its receptors on the cell surface, leading to the phosphorylation of receptor-specific Smads (R-Smads). These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), which translocates to the nucleus to regulate gene transcription.

While direct evidence of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol modulating the BMP2/SMAD1 pathway is not extensively documented, the broader class of heterocyclic compounds, including pyrimidines, is known to interact with various kinase-dependent signaling pathways. Aberrant BMP signaling is linked to numerous diseases, and its modulation is a key therapeutic strategy. For instance, studies on a rat model of bone cancer pain have shown that the upregulation of BMP2 in the dorsal root ganglia activates the BMPR/Smad1 signaling pathway, contributing to pain sensitization. Therapeutic targeting of this pathway was shown to ameliorate pain, highlighting its clinical relevance. Given the established role of 2-aminopyrimidine derivatives as kinase inhibitors, investigating the potential for 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol to modulate the BMP2/SMAD1 pathway or other related signaling cascades remains a pertinent area for future research.

In Vitro Anti-inflammatory Research

The 2-aminopyrimidine core is a well-established pharmacophore in the design of anti-inflammatory agents. Numerous pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by targeting key mediators of the inflammatory response.

Modulation of Inflammatory Mediators (e.g., COX-2, PGE2)

A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.

Research has demonstrated that pyrimidine derivatives can be potent and selective COX-2 inhibitors. For example, certain pyrimidine compounds have shown high selectivity towards COX-2, with inhibitory activity comparable to the established drug meloxicam. Studies on various pyrimidine analogs have confirmed their ability to suppress COX-2 activity and subsequently reduce the production of PGE2. The anti-inflammatory potential of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol can be inferred from these findings, suggesting that its mechanism of action may involve the inhibition of the COX-2/PGE2 pathway. This targeted inhibition is a sought-after characteristic for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Other Biological Activities (In Vitro)

Beyond anti-inflammatory action, the 2-aminopyrimidine scaffold has been explored for a variety of other biological activities in vitro.

Antioxidant Activity Evaluation

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathological conditions. The antioxidant potential of pyrimidine derivatives has been evaluated using several in vitro assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide scavenging, and superoxide (B77818) radical scavenging assays.

Studies on various series of pyrimidine derivatives have shown that many possess moderate to good antioxidant activity. For instance, some novel pyrimidine derivatives demonstrated exceptional antioxidant properties, in some cases surpassing the standard reference, ascorbic acid. The ability of these compounds to neutralize free radicals suggests that 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol may also possess antioxidant capabilities, which could contribute to a broader cytoprotective profile.

| Assay Type | General Finding for Pyrimidine Derivatives | Reference Compound |

|---|---|---|

| DPPH Radical Scavenging | Many derivatives show moderate to potent scavenging activity. | Ascorbic Acid, Gallic Acid |

| Hydrogen Peroxide Scavenging | Some Biginelli-type pyrimidines showed moderate activity. | Ascorbic Acid, Gallic Acid |

| Nitric Oxide Scavenging | Several compounds exhibited significant scavenging activity. | Ascorbic Acid |

| Superoxide Radical Scavenging | Demonstrated as a mechanism of antioxidant action for some derivatives. | Ascorbic Acid |

Enzyme Inhibition and Receptor Modulation Beyond Specific Disease Models

The 2-aminopyrimidine scaffold is a versatile template for designing inhibitors of various enzymes and modulators of cellular receptors. This versatility has led to its incorporation into drugs targeting a wide range of conditions.

Enzyme Inhibition: Numerous studies have highlighted 2-aminopyrimidine derivatives as potent enzyme inhibitors. For example, specific derivatives have been synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase involved in cancer. Other research has identified 2-aminopyrimidine compounds that potently inhibit β-glucuronidase, an enzyme linked to conditions like colon cancer. One compound, in particular, showed an IC50 value of 2.8 µM, far superior to the standard inhibitor.

Receptor Modulation: The scaffold has also been used to develop ligands for various receptors. For instance, derivatives have been designed as antagonists for histamine (B1213489) H4 receptors, which are involved in inflammatory responses.

| Target Class | Specific Target | Compound Class | Observed In Vitro Activity |

|---|---|---|---|

| Kinase | FGFR4 | 2-Aminopyrimidine derivatives | Potent and highly selective inhibition (IC50 = 2.6 nM for lead compound). |

| Hydrolase | β-Glucuronidase | 2-Aminopyrimidine derivatives | Significant inhibition (IC50 = 2.8 µM for lead compound). |

| Kinase | PLK1 / BRD4 | Aminopyrimidine-2,4-diones | Dual-target inhibition with potent cytotoxicity against cancer cells. |

| Ion Channel | Nav1.8 Sodium Channel | 2-Aminopyridine derivatives | Potent and selective inhibition. |

Elucidation of Molecular Mechanisms of Action (In Vitro)

The molecular mechanisms underlying the biological activities of 2-aminopyrimidine derivatives are diverse. Based on in vitro studies of related compounds, the actions of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol can be postulated to involve several key mechanisms:

Inhibition of Inflammatory Enzymes: A primary mechanism is likely the direct inhibition of enzymes in the inflammatory cascade, such as COX-2. This blocks the synthesis of downstream mediators like PGE2, thereby reducing the inflammatory response.

Kinase Inhibition: The 2-aminopyrimidine core can act as a "hinge-binding" scaffold in the ATP-binding pocket of various kinases. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby disrupting signaling pathways essential for cell proliferation and survival, a key mechanism in anticancer activity.

Free Radical Scavenging: As an antioxidant, the compound may act by directly donating an electron or hydrogen atom to neutralize reactive oxygen species. This mechanism helps to mitigate cellular damage from oxidative stress.

Modulation of Cellular Processes: Some derivatives have been shown to interfere with fundamental cellular processes. For instance, certain 2-aminopyrimidine compounds can modulate bacterial biofilm formation, a process crucial for antibiotic resistance, through non-toxic mechanisms.

The collective evidence from in vitro studies on the 2-aminopyrimidine class of compounds suggests that 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol is a molecule with significant potential for diverse biological activities. Its profile points towards promising anti-inflammatory, antioxidant, and enzyme-inhibitory properties, warranting further investigation to fully elucidate its therapeutic possibilities.

Target Identification and Validation through Biochemical Assays

Biochemical assays are fundamental in identifying the direct molecular targets of a compound. For the 2-aminopyrimidine scaffold, various enzymatic and receptor binding assays have revealed a range of potential targets.

Derivatives of 2-amino-4,6-diarylpyrimidine have been investigated for their potential as kinase inhibitors. For instance, certain analogs have demonstrated inhibitory activity against ABL1 tyrosine kinase, a key target in chronic myeloid leukemia. rsc.org In these studies, biochemical assays measuring the phosphorylation of a substrate peptide by the purified enzyme in the presence of the inhibitor are employed to determine the half-maximal inhibitory concentration (IC₅₀).

Furthermore, other related aminopyrimidine structures have been identified as inhibitors of enzymes such as β-glucuronidase. nih.gov The inhibitory potential is typically quantified using enzymatic assays where the compound's ability to block the conversion of a substrate by the enzyme is measured spectrophotometrically. A study on a series of 2-aminopyrimidine derivatives identified compounds with potent β-glucuronidase inhibitory activity, with IC₅₀ values significantly lower than the standard inhibitor, D-saccharic acid 1,4-lactone. nih.gov

Another important area of investigation for this class of compounds is their interaction with G-protein coupled receptors (GPCRs). A large library of 2-amino-4,6-disubstituted-pyrimidine derivatives was screened for their affinity to adenosine (B11128) receptors (A₁, A₂A, A₂B, and A₃). nih.gov Radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound, were used to determine the binding affinity (Kᵢ). Several compounds in this series were identified as potent and selective antagonists of the A₁ adenosine receptor. nih.gov

Table 1: Examples of Biochemical Targets for 2-Aminopyrimidine Analogs

| Compound Class | Target | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidines | ABL1 Tyrosine Kinase | Kinase Inhibition Assay | Identification of potent inhibitors | rsc.org |

| 2-Aminopyrimidine derivatives | β-Glucuronidase | Enzyme Inhibition Assay | Discovery of inhibitors with superior activity to standard | nih.gov |

Cell-Based Assays for Pathway Analysis

Cell-based assays provide a more complex biological system to study the effects of a compound on cellular pathways and functions. For 2-aminopyrimidine derivatives, a variety of cell-based assays have been utilized to elucidate their mechanisms of action, particularly in the context of cancer research.

The cytotoxic and anti-proliferative effects of 2-amino-4-aryl-6-pyridopyrimidines, a class of compounds structurally related to the subject molecule, have been evaluated against a panel of human cancer cell lines, including Hep3B (hepatocellular carcinoma), A549 (lung cancer), HeLa (cervical cancer), C6 (glioma), HT29 (colorectal cancer), and MCF7 (breast cancer). nih.gov Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to assess cell viability. These studies have revealed that certain derivatives exhibit significant anti-proliferative activity, often leading to morphological changes in the cells, such as rounding and the formation of cytoplasmic blebs, which are indicative of apoptosis. nih.gov

In the context of kinase inhibition, cell-based assays are crucial to confirm that the enzymatic inhibition observed in biochemical assays translates to a functional effect in a cellular context. For example, the inhibition of ABL1 kinase by 2-amino-4,6-diarylpyrimidines was correlated with the inhibition of proliferation of the K562 human chronic myelocytic leukemia cell line, which is dependent on ABL1 activity. rsc.org

Furthermore, to understand the downstream effects of target engagement, pathway analysis using techniques like Western blotting can be employed. For instance, upon treatment with a dual p70S6K/Akt inhibitor based on a 4-aminopyrimidine (B60600) scaffold, the phosphorylation status of downstream signaling proteins like S6 ribosomal protein can be monitored to confirm pathway inhibition. nih.gov

Table 2: Cell-Based Assay Data for Representative 2-Aminopyrimidine Analogs

| Compound Class | Cell Line(s) | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| 2-Amino-4-aryl-6-pyridopyrimidines | Hep3B, A549, HeLa, C6, HT29, MCF7 | MTT Assay, Microscopy | Anti-proliferative activity, induction of apoptosis-like morphology | nih.gov |

| 2-Amino-4,6-diarylpyrimidines | K562 | Cell Proliferation Assay | Inhibition of cancer cell growth | rsc.org |

Metabolomics Profiling for Mode of Action Fingerprinting

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understand the mode of action of a compound by providing a "fingerprint" of its metabolic effects. While specific metabolomics studies on "2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol" are not available, the application of this technology in antimicrobial and drug discovery research highlights its potential. nih.govresearchgate.net

In the context of antimicrobial drug discovery, metabolomics can be used to identify the metabolic pathways disrupted by a novel antibacterial agent. nih.gov By comparing the metabolic profiles of treated and untreated bacteria, researchers can identify biomarkers of drug action and gain insights into the mechanism of inhibition. This approach helps in the rapid dereplication of known compounds and the identification of novel mechanisms of action. bohrium.com

For a compound like 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, a metabolomics study would involve treating a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) with the compound and analyzing the resulting changes in the intracellular and extracellular metabolome using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The resulting data would be analyzed using bioinformatics tools to identify perturbed metabolic pathways, which could point towards the compound's mechanism of action. For example, a significant alteration in nucleotide or amino acid metabolism could suggest interference with these fundamental cellular processes.

Although no specific metabolomics data exists for the title compound, this approach remains a valuable and largely unexplored avenue for elucidating the precise molecular mechanisms of 2-aminopyrimidine derivatives.

Future Research Directions for 2 Amino 6 2 Fluorophenyl Pyrimidin 4 Ol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The advancement of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient, scalable, and environmentally benign synthetic methods. Current synthetic strategies for pyrimidine (B1678525) derivatives often involve multi-step processes that can be resource-intensive. nih.gov Future research should prioritize the exploration of modern synthetic methodologies.

Novel Synthetic Approaches:

Multicomponent Reactions (MCRs): Iridium-catalyzed MCRs that unite amidines with up to three different alcohols offer a highly efficient, regioselective route to complex pyrimidines. organic-chemistry.orgnih.gov This approach, proceeding through condensation and dehydrogenation steps, could enable a one-pot synthesis of the target compound from simpler, readily available precursors. organic-chemistry.org

Tandem Annulation–Oxidation Strategies: A cost-effective and eco-friendly approach involves the [3 + 3] annulation of chalcones and amidines. nih.gov Utilizing green catalysts and media, such as choline (B1196258) hydroxide, aligns with the principles of sustainable chemistry. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of 2-amino-4,6-diarylpyrimidines, offering a rapid and efficient alternative to conventional heating methods. rsc.orgresearchgate.net

Sustainable Synthesis: The principles of green chemistry should be a guiding framework for developing new synthetic routes. This includes using alcohols derived from biomass, employing eco-friendly catalysts, and minimizing waste generation. organic-chemistry.org For instance, the use of a 4-HO-TEMPO/Cu-catalysis system for the [3 + 3] annulation of amidines with saturated ketones represents a forward-thinking strategy involving C(sp³)–H functionalization. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Iridium-Catalyzed Multicomponent Synthesis | Regioselective reaction of amidines and alcohols. | High efficiency, atom economy, use of sustainable starting materials. | organic-chemistry.orgnih.gov |

| Greener [3 + 3] Tandem Annulation | Reaction of chalcones and amidines using a green catalyst like choline hydroxide. | Cost-effective, eco-friendly, suitable for a wide array of pyrimidines. | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between chalcones and guanidine (B92328) hydrochloride. | Rapid, efficient, simple, and mild process. | rsc.orgresearchgate.net |

Advanced Structural Characterization of Metabolites and Intermediates

A comprehensive understanding of the metabolic fate of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol is critical for its development. Identifying its metabolites and any transient synthetic intermediates is essential for understanding its stability, mechanism of action, and potential for biotransformation. Future work must employ a suite of advanced analytical techniques to fully characterize these species.

Spectroscopic methods are fundamental for structural elucidation. mdpi.com Techniques such as FT-IR, FT-Raman, and UV-Visible spectroscopy can provide initial data on functional groups and electronic transitions. researchgate.net For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are indispensable. nih.govmdpi.com In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous three-dimensional structural information. mdpi.com

The characterization process should focus on:

Metabolic Profiling: In vitro and in vivo studies using liver microsomes or animal models to generate and isolate metabolites. nih.gov

Intermediate Trapping: Designing reaction conditions that allow for the isolation and characterization of transient species formed during synthesis.

Computational Analysis: Using Density Functional Theory (DFT) calculations to supplement experimental data, helping to predict structures and spectroscopic properties. researchgate.netrsc.org

| Analytical Technique | Application | Type of Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of parent compound, intermediates, and metabolites. | Connectivity of atoms, chemical environment of protons and carbons. | nih.govmdpi.commdpi.com |

| Mass Spectrometry (MS, HRMS) | Molecular weight determination and fragmentation analysis. | Precise molecular formula, structural fragments. | nih.govmdpi.com |

| Single-Crystal X-ray Diffraction | Definitive 3D structure determination. | Bond lengths, bond angles, crystal packing. | mdpi.com |

| FT-IR Spectroscopy | Functional group identification. | Presence of key bonds (e.g., C=O, N-H, C-F). | nih.govresearchgate.net |

Deepening Mechanistic Understanding through Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

To move beyond empirical screening, it is crucial to understand how 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol interacts with biological systems at a molecular level. Multi-omics approaches, which integrate data from transcriptomics and proteomics, offer a powerful, unbiased way to identify the compound's cellular targets and perturbed pathways. mdpi.com

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression across the entire transcriptome of cells or tissues exposed to the compound. mdpi.com This can highlight pathways that are upregulated or downregulated, providing clues about the mechanism of action. For example, studies on other bioactive molecules have shown that transcriptomic analysis can identify impacts on key metabolic pathways, such as purine (B94841) and pyrimidine metabolism, which are crucial for DNA and RNA biosynthesis. nih.govresearchgate.net

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a snapshot of the cellular state upon treatment. mdpi.com This can reveal changes in the abundance of specific enzymes, signaling proteins, or structural components, directly indicating which cellular processes are affected. nih.govconicet.gov.ar Combining proteomics with transcriptomics can clarify whether observed changes occur at the gene expression level or post-transcriptionally. nih.gov

By integrating these datasets, researchers can build a comprehensive network of the compound's biological effects, moving from a single target to a systems-level understanding. This approach has been successfully used to elucidate the complex secondary metabolite networks in plants and to understand the antibacterial mechanisms of natural products. nih.govnih.gov

Development of Targeted Analogues based on Refined SAR Insights

Systematic Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol, future research should focus on the rational design and synthesis of a library of analogues to probe the chemical space around this scaffold. nih.govnih.gov

Key areas for modification and SAR exploration include:

The 2-Amino Group: Exploring the impact of mono- or di-substitution on the exocyclic amino group. SAR studies on related 2-aminopyrimidines have shown that even small modifications, like the addition of a methyl group, can dramatically influence receptor selectivity. nih.gov

The Phenyl Ring: Investigating the effect of altering the position and nature of the substituent on the phenyl ring. While the current compound has a 2-fluoro substituent, exploring other halogens or electron-donating/withdrawing groups at different positions (e.g., 3- or 4-position) could significantly impact activity. nih.gov

The Pyrimidine Core: Modifications to the core itself, such as substitutions at the 5-position, can provide new interaction points with biological targets. For instance, introducing a cyano group at the 5-position of 2-aminodiarylpyrimidines has been shown to be a key determinant of A₁ adenosine (B11128) receptor antagonism. nih.gov

These SAR studies, supported by computational methods like molecular docking and free energy perturbation simulations, can guide the development of new analogues with enhanced biological profiles. rsc.orgnih.gov

Investigation of Broader Biological Activities and Therapeutic Applications (Preclinical)

While the initial interest in a compound may be for a specific activity, the pyrimidine nucleus is known for its wide spectrum of biological effects. researchgate.netrasayanjournal.co.in A crucial future direction is to conduct broad preclinical screening of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol and its optimized analogues to uncover new therapeutic opportunities.

Potential therapeutic areas for investigation, based on activities reported for similar pyrimidine derivatives, include:

Oncology: Pyrimidine derivatives are well-known anticancer agents. nih.gov Preclinical evaluation against a panel of cancer cell lines, such as those for pancreatic, breast, or lung cancer, is warranted. nih.govnih.gov Investigations could focus on specific targets like ABL1 tyrosine kinase, which is relevant in chronic myeloid leukemia. rsc.orgresearchgate.net

Infectious Diseases: The scaffold has shown promise in developing antibacterial agents. nih.gov Screening against clinically relevant bacterial strains, including resistant ones, could reveal potential for new antibiotics. researchgate.net

Inflammation and Immunology: Certain pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory potential against COX enzymes, suggesting anti-inflammatory applications. nih.gov

Neurodegenerative/Cardiovascular Disease: Non-xanthine pyrimidine derivatives have been developed as potent and selective A₁ adenosine receptor antagonists, a target relevant in both cardiovascular and neurological disorders. nih.govnih.gov

Preclinical evaluation should involve both in vitro assays (e.g., cytotoxicity, enzyme inhibition) and in vivo studies using relevant animal models (e.g., tumor xenografts) to assess efficacy. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol?

Answer: The synthesis can be adapted from fluoropyrimidine protocols. A metal-free approach under mild conditions is preferred to preserve the fluorophenyl group. For example:

- Step 1: Condensation of β-keto esters or aryl ketones with guanidine derivatives to form the pyrimidine core .

- Step 2: Introduce the 2-fluorophenyl group via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling (if halogenated precursors are used).

- Step 3: Protect the 4-hydroxy group during synthesis to avoid side reactions, followed by deprotection .

Key Optimization Parameters:

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | 80–100°C | 60–75% |

| Catalyst | None (metal-free) | - |

| Solvent | DMF or THF | - |

Q. How can researchers assess the purity of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol?

Answer:

Q. What safety protocols are critical when handling this compound?

Answer:

Q. What spectroscopic techniques are essential for structural characterization?

Answer:

- NMR: , , and NMR to confirm substitution patterns and fluorine integration .

- HRMS: Electrospray ionization (ESI) in positive mode; compare experimental [M+H] with theoretical mass (e.g., CHFNO: 205.065 g/mol) .

- X-ray Crystallography: For unambiguous confirmation of regiochemistry (if crystalline) .

Advanced Research Questions

Q. How can contradictions in regiochemistry during fluorophenyl substitution be resolved?

Answer:

- Competitive Experiments: Compare reaction outcomes using meta- vs. para-fluorophenyl precursors.

- DFT Calculations: Model transition states to predict favored substitution sites (e.g., Gaussian09 with B3LYP/6-31G**) .

- Isotopic Labeling: Use -labeled reactants to track positional fidelity via radiochemical analysis .